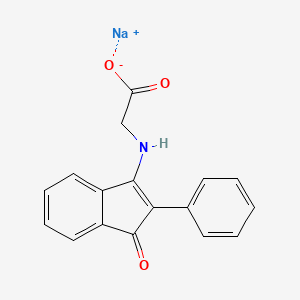
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt: is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features a phenylinden group. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt typically involves the reaction of glycine with 1-oxo-2-phenylinden-3-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenylinden group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted phenylinden compounds.
Scientific Research Applications
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt exerts its effects involves its interaction with specific molecular targets. The phenylinden group can interact with enzymes or receptors, modulating their activity. The glycine moiety may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(1-oxo-2-phenylinden-3-yl)-, monosodium salt
- α-[(2-Methoxy-2-oxoethyl)[3-(2-naphthyl)-1-oxo-2-propynyl]amino]-4-methylbenzenepropionic acid methyl ester
Uniqueness
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a glycine moiety with a phenylinden group sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
7606-08-8 |
|---|---|
Molecular Formula |
C17H12NNaO3 |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
sodium;2-[(3-oxo-2-phenylinden-1-yl)amino]acetate |
InChI |
InChI=1S/C17H13NO3.Na/c19-14(20)10-18-16-12-8-4-5-9-13(12)17(21)15(16)11-6-2-1-3-7-11;/h1-9,18H,10H2,(H,19,20);/q;+1/p-1 |
InChI Key |
LDGMBXLIODTCRQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















